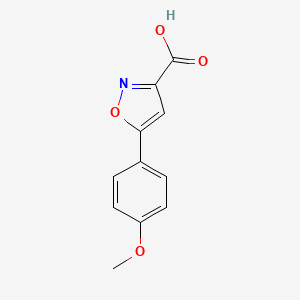

5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid

説明

5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted at the 5-position with a 4-methoxyphenyl group and a carboxylic acid moiety at the 3-position. Its synthesis involves the hydrolysis of ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate under basic conditions, yielding the target compound in 60% after 22 hours . The methoxy group at the para position of the phenyl ring contributes to the molecule’s electronic and steric profile, influencing its physicochemical properties and biological interactions. Structurally confirmed via NMR and HRMS-ESI, this compound serves as a key intermediate in medicinal chemistry for developing enzyme inhibitors and anti-inflammatory agents .

特性

IUPAC Name |

5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-8-4-2-7(3-5-8)10-6-9(11(13)14)12-16-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQABFVYNGOELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360218 | |

| Record name | 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33282-16-5 | |

| Record name | 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of catalysts such as 18-crown-6 and bases like potassium carbonate (K2CO3) at elevated temperatures .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

化学反応の分析

Types of Reactions

5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学的研究の応用

Pharmaceutical Development

One of the primary applications of 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid is in the field of pharmaceutical development . The compound serves as a valuable intermediate in the synthesis of drugs, particularly those aimed at treating inflammatory conditions and pain management. Research indicates that it exhibits potential anti-inflammatory and analgesic properties, making it a candidate for further exploration in drug formulation .

Biochemical Research

In biochemical research , this compound is utilized to study enzyme inhibition and receptor interactions. It aids researchers in understanding various biological pathways and disease mechanisms. For instance, studies have demonstrated its efficacy in inhibiting pro-inflammatory cytokines, suggesting its role in modulating immune responses . The compound's ability to interact with specific molecular targets enhances its relevance in therapeutic applications.

Material Science

The unique chemical structure of this compound also finds applications in material science . Researchers are exploring its potential for creating novel materials, including polymers and coatings. Its properties may contribute to the development of materials with enhanced durability and functionality, which are crucial for various industrial applications .

Agricultural Chemistry

In the realm of agricultural chemistry , this compound is being investigated for its potential in developing agrochemicals such as herbicides and fungicides. Its application can lead to improved crop protection and yield, addressing the growing need for sustainable agricultural practices .

Analytical Chemistry

This compound is also significant in analytical chemistry , where it is employed to develop methods for detecting and quantifying various substances. Its chemical properties enhance the accuracy of chemical analyses, making it a valuable tool for researchers .

Case Studies and Research Findings

Several studies have focused on elucidating the mechanisms through which this compound exerts its biological effects:

- Antimicrobial Study : A study reported that this compound demonstrated an IC50 value of 0.4 µM against Mycobacterium tuberculosis MptpB, highlighting its potential as an effective treatment option for tuberculosis .

- Immunosuppressive Activity : In vitro models showed that this compound inhibited PHA-induced peripheral blood mononuclear cell proliferation with minimal toxicity, suggesting a favorable safety profile for further development .

- Anti-inflammatory Mechanism : The compound significantly reduced TNF-alpha production in LPS-stimulated human whole blood cultures, indicating robust anti-inflammatory action .

作用機序

The mechanism of action of 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

類似化合物との比較

Key Observations :

- Electron-Withdrawing vs. Donating Groups: Nitro-substituted 11h achieved a higher yield (64%) in a shorter reaction time (1 h), likely due to the electron-withdrawing nature of NO₂ accelerating hydrolysis . Methoxy (electron-donating) derivatives require longer reaction times.

Physicochemical Properties

Table 2: Calculated Properties of Ethyl Ester Precursors

*4-FPh = 4-fluorophenyl

Key Observations :

- The para-methoxy group in 5-(4-Methoxyphenyl) derivatives reduces polarity compared to hydroxyl or nitro substituents, as reflected in lower polar surface area (61.6 Ų vs. ~70 Ų) . This enhances membrane permeability, a critical factor in drug design.

- Trifluoromethyl and nitro groups increase acidity of the carboxylic acid moiety due to their electron-withdrawing effects, whereas methoxy groups may slightly reduce acidity .

Anti-inflammatory Activity :

- p-Methoxy derivative (4f) : Exhibits 75% inhibition of inflammation at 1 hour, comparable to p-nitro analogs (4e) . The methoxy group’s electron-donating nature may enhance binding to hydrophobic pockets in target enzymes.

- p-Chlorophenyl derivative (26): Used in synthesizing methyl 2-(5-bromopyridin-3-yl)-3-(5-(4-chlorophenyl)isoxazol-3-yl)-3-oxopropanoate (27), which showed moderate activity (19% yield) . Chloro substituents may improve metabolic stability but reduce solubility.

Enzyme Inhibition :

- 5-(2-Methylthiazol-4-yl)isoxazole-3-carboxylic acid (5) : Purchased commercially, this derivative has been tested for pyrophosphatase inhibition but lacks direct comparison data .

Stability and Reactivity

- Hydrogenation Resistance : Isoxazole rings with electron-donating groups (e.g., methoxy) remain intact under mild hydrogenation conditions, whereas electron-withdrawing substituents (e.g., nitro) may promote ring opening .

- Synthetic Versatility : The carboxylic acid group in 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid allows for further derivatization into amides or esters, as seen in HDAC6 inhibitor synthesis (e.g., compound 26c) .

生物活性

5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

- Chemical Formula : C₁₁H₉NO₄

- Molecular Weight : 219.2 g/mol

- Melting Point : 181 °C (dec.)

- CAS Number : 33282-16-5

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that isoxazole derivatives, including this compound, exhibit significant anticancer properties. For example, studies have shown that this compound inhibits the activity of aurora kinases, which are critical in cell division and are often overexpressed in cancer cells. The inhibition of these kinases can lead to reduced proliferation of cancer cells and increased apoptosis.

Case Study : A study demonstrated that compounds similar to this compound effectively reduced the viability of various cancer cell lines, including lung (A549) and colon (HCT116) cancer cells, with IC50 values indicating potent cytotoxic effects compared to standard chemotherapeutics like 5-fluorouracil .

2. Antimicrobial Properties

Isoxazoles are known for their antimicrobial activities. The compound has shown moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

3. Anti-inflammatory Effects

The anti-inflammatory potential of isoxazoles has been documented, with studies indicating that derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The carboxylic acid functional group in the compound may enhance its interaction with inflammatory mediators.

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : The compound interacts with key enzymes involved in cell signaling pathways, particularly those associated with cancer cell proliferation.

- Antioxidant Activity : Research has highlighted its ability to scavenge free radicals, thereby reducing oxidative stress within cells .

Research Findings

Recent studies have further elucidated the biological activity of isoxazoles:

- A study on derivatives showed that certain modifications could enhance antioxidant properties significantly compared to traditional antioxidants like quercetin .

- Another investigation revealed that the structural features of isoxazoles contribute to their ability to form hydrogen bonds with various biological targets, enhancing their efficacy as therapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via cyclization of 2,4-diketoesters with hydroxylamine hydrochloride. A key intermediate, such as ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate ( ), is prepared by reacting chalcones (derived from substituted benzaldehydes and acetone) with diethyl oxalate. Cyclization under acidic conditions (acetic acid/sodium acetate buffer, pH 4) ensures regioselectivity by stabilizing the nucleophilic hydroxylamine in its H₂NOH form, which attacks the electrophilic carbonyl carbon adjacent to the ethoxycarbonyl group . Yield optimization involves controlling reaction temperature (70–80°C) and stoichiometric ratios (e.g., 1.2 equivalents of hydroxylamine hydrochloride).

Q. What spectroscopic and computational methods are recommended for characterizing the structure and purity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm in ¹H NMR; carbonyl carbons at ~160–170 ppm in ¹³C NMR) .

- IR : Detect carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ ~270 nm) assesses purity.

- Computational : Density Functional Theory (DFT) predicts vibrational spectra and optimizes geometry for comparison with experimental data.

- Physical Properties : Boiling point (413.3±40.0°C at 760 mmHg) and topological polar surface area (61.6 Ų) are calculated using software like ChemDraw .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the compound's physicochemical properties and reactivity?

- Methodological Answer : Substituents alter electron density and steric effects. For example:

- Electron-donating groups (e.g., methoxy) : Increase solubility via hydrogen bonding (PSA = 61.6 Ų) and stabilize the isoxazole ring .

- Electron-withdrawing groups (e.g., nitro) : Enhance electrophilicity at the 3-carboxylic acid position, facilitating nucleophilic substitutions .

- Comparative Data :

| Substituent | LogP | Melting Point (°C) | Reactivity with NH₂OH |

|---|---|---|---|

| 4-Methoxy | 2.1 | 147–151 | High regioselectivity |

| 4-Nitro | 1.8 | 168–170 | Moderate |

| 4-Chloro | 2.3 | N/A | Low |

| (Data from ) |

Q. What strategies are effective in resolving regioselectivity challenges during the cyclization of diketoesters to form the isoxazole ring?

- Methodological Answer : Regioselectivity is controlled by:

- Electronic Effects : The ethoxycarbonyl group activates the adjacent carbonyl carbon for nucleophilic attack .

- pH Control : A sodium acetate buffer (pH 4) ensures hydroxylamine exists as H₂NOH, favoring attack at the more electrophilic carbon .

- Steric Guidance : Bulky substituents on the phenyl ring direct cyclization away from hindered positions.

Q. How can SHELX software be applied in the crystallographic analysis of this compound, and what are common pitfalls in data refinement?

- Methodological Answer :

- Structure Solution : Use SHELXS/SHELXD for phase determination via direct methods ().

- Refinement : SHELXL refines atomic positions and thermal parameters. Key steps:

Resolve twinning using HKLF5 format for high-resolution data.

Apply restraints for disordered methoxy groups.

Q. What role do hydrogen-bonding interactions play in the crystal packing of this compound, and how can graph set analysis aid in understanding its supramolecular structure?

- Methodological Answer : Hydrogen bonds (e.g., O–H···N between carboxylic acid and isoxazole) stabilize crystal lattices. Graph set analysis (Etter’s formalism) classifies motifs:

- Descriptors : D (donors), A (acceptors), e.g., a carboxylic acid dimer forms an motif .

- Impact on Properties : Stronger H-bonding correlates with higher melting points (e.g., 147–151°C for 4-methoxy vs. 168–170°C for 4-nitro derivatives) .

Q. How can derivatives of this compound be designed to explore structure-activity relationships (SAR) in pharmacological studies?

- Methodological Answer :

- Functionalization : Introduce groups at the 5-phenyl position (e.g., halogens, alkyl chains) to modulate lipophilicity (LogP) and target binding .

- Assays :

- In Vitro : CB2 receptor binding (IC₅₀ via competitive displacement assays) .

- In Vivo : Anti-inflammatory activity in carrageenan-induced edema models (ED₅₀ comparison) .

- Lead Optimization : Replace methoxy with bioisosteres (e.g., trifluoromethoxy) to enhance metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。